molecular formula C8H14ClNS B13333517 2-Isopropyl-5-methylthiophen-3-amine hydrochloride

2-Isopropyl-5-methylthiophen-3-amine hydrochloride

Cat. No.: B13333517
M. Wt: 191.72 g/mol
InChI Key: LWGRRWKJTSAIRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methylthiophen-3-amine hydrochloride is a chemical compound with a molecular formula of C7H14ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride typically involves the following steps:

    Thiophene Derivatization: The starting material, thiophene, undergoes alkylation to introduce isopropyl and methyl groups at the 2 and 5 positions, respectively.

    Amination: The alkylated thiophene is then subjected to amination to introduce the amine group at the 3 position.

    Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylthiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

2-Isopropyl-5-methylthiophen-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylthiophene: Lacks the amine group, making it less reactive in certain biological contexts.

    5-Methylthiophen-3-amine: Lacks the isopropyl group, which may affect its hydrophobic interactions.

    2-Isopropylthiophen-3-amine: Lacks the methyl group, potentially altering its steric properties.

Uniqueness

2-Isopropyl-5-methylthiophen-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which enhance its hydrophobic interactions and steric effects. These properties make it a valuable compound for various applications in chemistry, biology, and industry.

Properties

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

5-methyl-2-propan-2-ylthiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c1-5(2)8-7(9)4-6(3)10-8;/h4-5H,9H2,1-3H3;1H

InChI Key

LWGRRWKJTSAIRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(C)C)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.